N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
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Description
N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O2 and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Research on compounds structurally related to N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has shown promising anticancer properties. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized using a convenient one-pot three-component method and evaluated for antitumor activities against various cancer cell lines. These compounds exhibited moderate to high levels of antitumor activities, with some showing potent inhibitory activities comparable to 5-fluorouracil. The mechanism involved primarily arresting cancer cells in specific stages of the cell cycle and inducing apoptosis (Fang et al., 2016).
Dual Inhibitor for Tyrosine Kinases
A new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate was synthesized and evaluated for cytotoxic activity against various human cancer cell lines. This compound displayed potent cytotoxic activity and showed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Dopamine Agonist Properties
Homologous N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines were synthesized and examined for dopamine-like activity. The N-methyl derivative, related to the structure of interest, indicated significant dopamine-like activity, providing insights into potential neurological applications (Jacob et al., 1981).
Orexin Receptor Antagonism
Studies on orexin receptors, which play a crucial role in the maintenance of wakefulness, have investigated compounds with similar structural motifs. Selective blockade of these receptors, particularly OX2R, initiates and prolongs sleep, suggesting potential applications in sleep disorders and the modulation of wakefulness (Dugovic et al., 2009).
Neurokinin-1 Receptor Antagonism
Compounds exhibiting neurokinin-1 receptor antagonism have been synthesized for potential clinical administration. This includes water-soluble antagonists effective in preclinical tests relevant to emesis and depression, indicating potential for broader therapeutic applications (Harrison et al., 2001).
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-14-5-7-17(13-18(14)22)24-21(27)20(26)23-10-9-15-6-8-19-16(12-15)4-3-11-25(19)2/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQAIFJHEFGSFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.